molecular formula C10H8F3NO4S B12334183 methyl (2E)-2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate

methyl (2E)-2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate

Cat. No.: B12334183
M. Wt: 295.24 g/mol
InChI Key: XFMFKEQBIQSLOX-RIYZIHGNSA-N
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Description

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate is an organic compound with the molecular formula C10H8F3NO4S. It is a derivative of trifluoropyrotartaric acid and is known for its ability to undergo C-alkylation of aromatic π-systems

Properties

Molecular Formula

C10H8F3NO4S

Molecular Weight

295.24 g/mol

IUPAC Name

methyl (2E)-2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C10H8F3NO4S/c1-18-9(15)8(10(11,12)13)14-19(16,17)7-5-3-2-4-6-7/h2-6H,1H3/b14-8+

InChI Key

XFMFKEQBIQSLOX-RIYZIHGNSA-N

Isomeric SMILES

COC(=O)/C(=N\S(=O)(=O)C1=CC=CC=C1)/C(F)(F)F

Canonical SMILES

COC(=O)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate can be synthesized through the reaction of methyl trifluoropyruvate with benzenesulfonamide. The reaction typically occurs at room temperature (around 20°C) and forms a stable adduct . The synthetic route involves the formation of an imine derivative, which is then further processed to obtain the final product.

Chemical Reactions Analysis

This compound is known to undergo several types of chemical reactions, including:

Mechanism of Action

The primary mechanism of action for methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate involves its ability to undergo C-alkylation of aromatic π-systems. This reaction is regiospecific and occurs at the site of maximum π-density. The compound’s reactivity is influenced by the hardness of the π-base, with harder bases hindering the reaction .

Comparison with Similar Compounds

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate can be compared to other imine derivatives of trifluoropyrotartaric acid, such as methyl 3,3,3-trifluoro-2-methanesulfonyliminopropionate. Both compounds participate in thermal ene reactions with terminal alkenes, but methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate is unique in its regiospecific C-alkylation of aromatic π-systems .

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